Bis(diethoxyoctyl)siloxane

Description

Evolution of Organosilicon Chemistry: Fundamental Principles

Organosilicon chemistry, the study of compounds containing silicon-carbon (Si-C) bonds, has a rich history dating back to the 19th century. numberanalytics.comsbfchem.com The inception of this field is marked by the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. numberanalytics.comwikipedia.org However, it was the extensive and systematic work of Frederic S. Kipping from the early 1900s that laid the foundational groundwork for the field. Kipping's research, which involved the synthesis of various alkyl and aryl silanes using Grignard reagents, led to the discovery of polymeric organosilicon compounds, which he termed "silicones". wikipedia.orgrichsilicone.com

The fundamental principles of organosilicon chemistry are rooted in the unique characteristics of the silicon atom and its bonds. Compared to the carbon-carbon bond, the silicon-carbon bond is longer and weaker. Furthermore, the Si-C bond is polarized towards the more electronegative carbon atom. wikipedia.org A defining feature of organosilicon compounds is the strength and stability of the silicon-oxygen (Si-O) bond, which forms the backbone of the widely used class of polymers known as siloxanes or silicones. researchgate.net This Si-O linkage is significantly more stable and flexible than a carbon-oxygen bond, a property that imparts unique characteristics to siloxane-based materials, such as high thermal stability, chemical resistance, and low surface tension. nih.govvot.pl The development of industrial processes, such as the direct synthesis of methylchlorosilanes, in the 1940s enabled the large-scale production of silicones, paving the way for their widespread application in numerous sectors, including electronics, aviation, and construction. sbfchem.com

Structural Context of Bis(diethoxyoctyl)siloxane within Functionalized Siloxanes

Functionalized siloxanes are a class of organosilicon compounds where specific organic groups are attached to the silicon atoms of a siloxane backbone (Si-O-Si). usf.edu This functionalization is a key strategy for modifying the intrinsic properties of polysiloxanes, allowing for the creation of materials with tailored characteristics. kfupm.edu.saresearchgate.net By introducing polar or reactive groups, properties such as solubility, reactivity, and surface energy can be precisely controlled. vot.pl

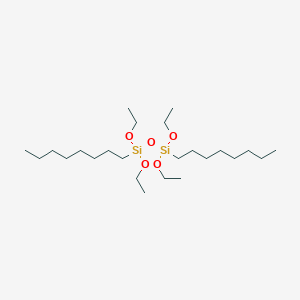

Bis(diethoxyoctyl)siloxane, also known by its systematic name 1,1,3,3-tetraethoxy-1,3-dioctyldisiloxane, is a distinct example of a functionalized siloxane. Its core structure consists of a disiloxane (B77578) unit, which is the simplest short-chain siloxane containing a single silicon-oxygen-silicon bond. The term "bis-functionalized" in this context refers to the fact that both silicon atoms of the disiloxane core are symmetrically substituted. Specifically, each silicon atom is bonded to one octyl group (an eight-carbon alkyl chain) and two ethoxy groups (-OCH2CH3). This structure makes it a bifunctional molecule, where the octyl groups impart hydrophobicity and the ethoxy groups provide reactive sites for further chemical transformations, such as hydrolysis and condensation reactions.

Table 1: Properties of Bis(diethoxyoctyl)siloxane

| Property | Value |

| CAS Number | 26496-09-3 |

| Molecular Formula | C24H54O5Si2 |

| Molecular Weight | 478.87 g/mol |

| Synonym | 1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane |

| Structure | A disiloxane (Si-O-Si) backbone with each silicon atom bonded to one n-octyl group and two ethoxy groups. |

Significance of Bis-Functionalized Siloxanes in Contemporary Chemical Research

Bis-functionalized siloxanes are of significant interest in contemporary chemical research due to their role as versatile molecular building blocks. The presence of two reactive sites or distinct functional domains on a single, well-defined molecule allows for the construction of complex and highly ordered materials. acs.org

One of the primary applications of bis-functionalized siloxanes is in polymer chemistry. They can act as monomers or cross-linking agents to create advanced polymeric networks. For instance, bis-alkoxy silanes can undergo hydrolysis and polycondensation to form structured siloxane-based gels and resins. nih.gov This process is fundamental to sol-gel chemistry, where such precursors are used to create highly pure and homogenous inorganic-organic hybrid materials.

Furthermore, the dual functionality is crucial for directing the self-assembly of molecules into ordered nanostructures. Research has shown that end-functionalized siloxane oligomers can phase-separate to form lamellar, hexagonal, or cubic structures, with the final morphology depending on the balance between the interactions of the end groups and the siloxane midblock. acs.org This ability to control molecular organization is vital for developing materials for optoelectronics and liquid electronics, where the precise arrangement of molecules dictates the material's properties. mdpi.com The functionalization of a core molecule with two siloxane chains has been shown to significantly enhance the stability of coatings on metal oxide surfaces through a chelation effect, where the two points of attachment prevent the entire molecule from detaching if one bond breaks. acs.org This principle is critical for creating durable and robust surface modifications on nanoparticles and other substrates.

Recent research has also explored the synthesis of novel bis-functionalized disiloxanes for various applications, such as creating materials with nonconventional fluorescence or acting as ion-exchangers. nih.govmdpi.com These studies highlight the ongoing importance of designing and synthesizing specific bis-functionalized siloxane molecules to achieve targeted properties and functionalities in advanced materials. mdpi.comresearchgate.net

Properties

IUPAC Name |

[diethoxy(octyl)silyl]oxy-diethoxy-octylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H54O5Si2/c1-7-13-15-17-19-21-23-30(25-9-3,26-10-4)29-31(27-11-5,28-12-6)24-22-20-18-16-14-8-2/h7-24H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNGMUHMPYEAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OCC)(OCC)O[Si](CCCCCCCC)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54O5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetics in Bis Diethoxyoctyl Siloxane Synthesis and Transformation

Mechanistic Pathways of Hydrolysis and Condensation of Diethoxysilyl Groups

The conversion of diethoxydioctylsilane into polysiloxane networks begins with the hydrolysis of the ethoxy groups (–OEt) to form reactive silanol (B1196071) groups (–OH). nih.govbohrium.com This is followed by condensation reactions, where siloxane bonds (Si–O–Si) are formed, releasing either water or ethanol (B145695). nih.gov

Hydrolysis: The initial step is the substitution of ethoxy groups with hydroxyl groups from water. nih.gov ≡Si–OEt + H₂O ⇌ ≡Si–OH + EtOH

Condensation: Following hydrolysis, the resulting silanol groups condense with other silanols or with remaining ethoxy groups to build the siloxane backbone. nih.govbohrium.com This can occur via two primary pathways:

Water-producing condensation: ≡Si–OH + HO–Si≡ ⇌ ≡Si–O–Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si–OH + EtO–Si≡ ⇌ ≡Si–O–Si≡ + EtOH nih.gov

The mechanisms for these reactions are distinct under acidic and basic conditions. nih.govunm.edu

Acid-Catalyzed Mechanism: In an acidic medium, a rapid protonation of the oxygen atom on an ethoxy or silanol group occurs. nih.govunm.edu This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water (for hydrolysis) or a neutral silanol group (for condensation). nih.gov The reaction is believed to proceed via a backside attack, consistent with an S(_N)2-Si mechanism involving a pentacoordinate transition state. nih.gov Protonated silanols tend to condense with the least acidic silanol groups, which generally leads to the formation of less branched, more linear polymer chains. nih.govresearchgate.net

Base-Catalyzed Mechanism: Under basic conditions, the mechanism involves a nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol anion (silanolate, ≡SiO⁻). nih.govunm.edu This attack forms a pentacoordinate silicon intermediate or transition state. nih.govadhesivesmag.com Hydrolysis is sensitive to both steric and inductive effects of the substituents on the silicon atom, while condensation is more significantly influenced by steric hindrance. nih.gov The deprotonated silanol, being a strong nucleophile, preferentially attacks more acidic silanol groups, resulting in more highly branched and condensed clusters. nih.gov

Role of Catalysts in Reaction Kinetics

Acid Catalysis: Acids, such as hydrochloric acid (HCl), increase the rate of hydrolysis by protonating the alkoxy group, which makes it a better leaving group. nih.govgelest.com The rate of acid-catalyzed hydrolysis is typically much greater than base-catalyzed hydrolysis. gelest.com For condensation, the acid catalyst protonates a silanol group, making the silicon atom more electrophilic and vulnerable to attack by another silanol. adhesivesmag.com

Base Catalysis: Bases, such as ammonia (B1221849) or amines, catalyze hydrolysis by increasing the concentration of the highly nucleophilic hydroxide ion (OH⁻). nih.gov For condensation, the base catalyst deprotonates a silanol group to form a silanolate anion (≡Si-O⁻), which is a much stronger nucleophile than a neutral silanol. nih.gov This anion then attacks another neutral silanol or alkoxysilane molecule.

The choice and concentration of the catalyst not only affect the reaction rate but can also influence the structure of the resulting polymer. nih.gov Different catalysts can lead to varying degrees of branching and different final polymer architectures. nih.gov Studies on similar alkoxysilanes have quantified the dramatic effect of catalysts on reaction kinetics. For instance, the hydrolysis rate constant for tetraethoxysilane (TEOS) can vary by orders of magnitude depending on the catalyst and its concentration. nih.gov

| Alkoxysilane | Catalyst | Catalyst Concentration | Hydrolysis Rate Constant (k) | Reference |

|---|---|---|---|---|

| TEOS | HCl (Acid) | <0.003 M | 0.002 - 0.5 M-1 h-1 | nih.gov |

| TEOS | NH3 (Base) | 0.04 - 3 M | 1.4 - 8 x 104 s-1 | nih.gov |

| Methoxysilane-terminated Polybutadiene | Various (e.g., organotin) | ~3.0 mol % | 0.29 - 5.4 x 10-4 min-1 | nih.gov |

Influence of Solvent Systems on Reaction Progression

The nature of the solvent—whether it is protic (e.g., ethanol) or aprotic (e.g., tetrahydrofuran, THF)—can alter the reaction mechanism and rates. nih.govmdpi.com

Protic Solvents: In acidic media, protic solvents can participate in hydrogen bonding, which helps to stabilize the charged transition states, thereby enhancing the condensation rate. nih.govmdpi.com Conversely, in basic media, protic solvents can solvate the nucleophile (OH⁻ or ≡SiO⁻), potentially reducing its reactivity and thus decreasing the condensation rate. nih.gov

Aprotic Solvents: Aprotic solvents have the opposite effect; they tend to decrease condensation rates in acidic media but enhance them in basic media. nih.gov Polar aprotic solvents are generally suggested for condensation reactions to avoid the formation of extensive siloxane networks. researchgate.net

Investigation of Side Reactions and By-product Formation

During the synthesis of Bis(diethoxyoctyl)siloxane, several side reactions can occur concurrently with the main hydrolysis and condensation pathways. The primary side reactions involve further condensation of the initial products, leading to the formation of various oligomeric and polymeric by-products.

The structure of these by-products is highly dependent on reaction conditions. nih.govunm.edu

Cyclization: Intramolecular condensation of linear siloxane chains can lead to the formation of cyclic siloxanes, such as trimers and tetramers. researchgate.net This is a common side reaction, especially in dilute solutions.

Linear and Branched Oligomerization: In the initial stages of the reaction, linear oligosiloxanes like disiloxanes and trisiloxanes are formed. scispace.com As the reaction proceeds, especially under base-catalyzed conditions, more extensive branching can occur, leading to complex, three-dimensional network structures. nih.govgelest.com

Re-esterification: The hydrolysis reaction is reversible, and the back reaction, known as re-esterification (≡Si–OH + EtOH ⇌ ≡Si–OEt + H₂O), can compete with the forward reaction. nih.gov

Fragmentation: Under certain conditions, particularly with aggressive catalysts or high temperatures, the cleavage of newly formed siloxane bonds can occur, leading to a redistribution of chain lengths or fragmentation of the polymer network. nih.gov

Controlling the reaction parameters such as the water-to-silane molar ratio (r), pH, temperature, and catalyst concentration is crucial to minimize unwanted side reactions and direct the synthesis toward the desired product architecture. nih.govresearchgate.net For instance, phase separation can occur when oligomers grow to a certain size, effectively removing them from the solution and altering the course of the reaction. gelest.com

Kinetic Studies of Siloxane Bond Formation and Cleavage

Kinetic studies provide quantitative insight into the rates of siloxane bond formation (condensation) and cleavage (hydrolysis of the Si-O-Si bond). These reactions are equilibria, and their balance is sensitive to the reaction environment. nih.gov

Siloxane Bond Formation (Condensation): The condensation reaction is generally more complex than hydrolysis, with multiple possible pathways and individual reaction rates. nih.gov The rate of condensation is strongly influenced by pH, with a minimum rate observed around pH 4. adhesivesmag.com The reaction order for condensation can vary; it has been reported to be second order in organosilanetriol concentration, but can range from first to fifth order for silicic acid depending on the conditions. nih.gov Steric effects play a more significant role in condensation than in hydrolysis; the bulky octyl groups in Bis(diethoxyoctyl)siloxane are expected to sterically hinder the approach of reacting species, thereby influencing the condensation rate. nih.gov

Siloxane Bond Cleavage (Hydrolysis): The cleavage of the siloxane bond is essentially the reverse of the condensation reaction and is also catalyzed by acids and bases. acs.orgresearchgate.net In acidic environments, the reaction is initiated by the protonation of the siloxane oxygen, which weakens the Si-O bond and facilitates nucleophilic attack by water. nih.govacs.org The energy barrier for this reaction is significantly lowered by the presence of a catalyst and by solvation effects that stabilize the charged transition states. acs.org Theoretical studies have shown that hydrogen-bonded complexes involving water, silanol, and the acid catalyst play a crucial role in facilitating the proton transfer necessary for bond cleavage. acs.orgresearchgate.net The stability of the siloxane bond is sensitive to the donor-acceptor properties of the solvent and the presence of water. nih.gov

Kinetic data from related alkoxysilane systems illustrate the relative rates of these processes.

| Alkoxysilane | Reaction | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

|---|---|---|---|---|---|

| Tetramethoxysilane (TMOS) | Hydrolysis | Acidic | 0.2 mol-1 min-1 | - | scispace.com |

| Tetramethoxysilane (TMOS) | Water Condensation | Acidic | 0.006 mol-1 min-1 | - | scispace.com |

| Tetramethoxysilane (TMOS) | Alcohol Condensation | Acidic | 0.001 mol-1 min-1 | - | scispace.com |

| TEOS | Hydrolysis | Alkaline | - | 25.2 kJ mol-1 | nih.gov |

| TEOS | Condensation | Alkaline | - | 33.2 kJ mol-1 | nih.gov |

Polymerization and Oligomerization Pathways Involving Bis Diethoxyoctyl Siloxane

Sol-Gel Polymerization of Bis(diethoxyoctyl)siloxane: Mechanism and Control

The sol-gel process is a versatile method for producing solid materials from small molecules and is the primary route for the polymerization of alkoxysilanes like bis(diethoxyoctyl)siloxane. The process occurs in two fundamental stages: hydrolysis and condensation. researchgate.net

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (–OEt) in the presence of water and a catalyst (typically an acid or a base). This reaction replaces the ethoxy groups with hydroxyl groups (–OH), forming reactive silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct. Si(OR)₂R'₂ + 2H₂O → Si(OH)₂R'₂ + 2ROH

Condensation: The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation). These reactions lead to the formation of siloxane bonds (Si–O–Si), which are the backbone of the resulting polymer network, and produce water or alcohol as byproducts. mdpi.com Si(OH)₂R'₂ + R'₂ (HO)₂Si → R'₂(HO)Si–O–Si(OH)R'₂ + H₂O Si(OH)₂R'₂ + R'₂(RO)₂Si → R'₂(HO)Si–O–Si(OR)R'₂ + ROH

The continuation of these condensation reactions leads to the growth of larger oligomeric and polymeric structures, eventually resulting in the formation of a three-dimensional gel network.

The final properties of the polysiloxane material are highly dependent on the structure of the polymer network and its cross-linking density. Several reaction parameters can be precisely controlled to tailor the network architecture. researchgate.netmdpi.com The sol-gel process is significantly affected by initial reaction conditions, including the pH of the medium, reaction temperature, and the molar ratio of reactants. mdpi.com

Key factors for controlling the network include:

Catalyst (pH): Acidic conditions tend to promote hydrolysis and result in weakly branched, polymer-like networks. Conversely, basic conditions accelerate condensation reactions, leading to the formation of more highly branched, colloid-like particles. nih.gov

Water-to-Silane Ratio (r): A higher water-to-silane ratio generally leads to a more complete hydrolysis, increasing the number of available silanol groups for condensation and thereby promoting a higher cross-linking density.

Temperature: Elevated temperatures increase the rates of both hydrolysis and condensation reactions. researchgate.net Thermal treatment can significantly accelerate network formation, allowing for the development of a dense, cross-linked structure in hours, compared to days or weeks at room temperature. mdpi.com

Solvent: The choice of solvent can influence the solubility of the reactants and intermediate species, affecting the rate of reaction and the morphology of the final gel.

Table 1: Factors Influencing Network Formation in Sol-Gel Polymerization

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |

|---|---|---|---|

| Low pH (Acid Catalyst) | Increases | Slower than hydrolysis | Primarily linear or weakly branched polymers |

| High pH (Base Catalyst) | Slower than condensation | Increases significantly | Highly branched, dense particulate clusters |

| High Temperature | Increases | Increases | Accelerated gelation, denser network |

| High Water Ratio | Increases | Increases (more Si-OH available) | Higher degree of cross-linking and condensation |

The specific organic groups attached to the silicon atom in bis(diethoxyoctyl)siloxane play a critical role in its polymerization behavior.

Ethoxy Groups (–OCH₂CH₃): These are the reactive sites for hydrolysis. The rate of hydrolysis for alkoxysilanes generally decreases with the increasing size of the alkoxy group due to steric hindrance. Ethoxy groups offer a moderate reaction rate compared to smaller methoxy (B1213986) groups, providing a controllable polymerization process.

Octyl Groups (–C₈H₁₇): The long, non-hydrolyzable octyl chains have a significant impact due to their steric bulk. They can sterically hinder the approach of water and other silane (B1218182) molecules to the silicon center, which may slow down both the hydrolysis and condensation rates compared to silanes with smaller alkyl groups. cjps.org Furthermore, these bulky organic groups prevent the formation of a highly dense, rigid network. Instead, they introduce flexibility and increase the spacing between the siloxane chains in the final polymer, resulting in a more open and less brittle material. The hydrophobic nature of the octyl groups also imparts significant hydrophobicity to the resulting polymer.

Table 2: Comparative Influence of Functional Groups on Silane Polymerization

| Functional Group | Type | Primary Influence | Effect on Polymerization |

|---|---|---|---|

| Methoxy (-OCH₃) | Alkoxy (Reactive) | High reactivity | Fast hydrolysis and condensation rates |

| Ethoxy (-OCH₂CH₃) | Alkoxy (Reactive) | Moderate reactivity | Controlled and predictable reaction rates |

| Methyl (-CH₃) | Alkyl (Non-reactive) | Low steric hindrance | Allows for dense network formation |

| Octyl (-C₈H₁₇) | Alkyl (Non-reactive) | High steric hindrance | Slower reaction rates; introduces flexibility and hydrophobicity |

Copolymerization Strategies with Organic and Inorganic Monomers

Bis(diethoxyoctyl)siloxane can be copolymerized with a variety of other monomers to create hybrid materials with tailored properties that combine the characteristics of both components.

Copolymerization with Inorganic Monomers: A common strategy involves the co-condensation of bis(diethoxyoctyl)siloxane with other metal alkoxides, such as tetraethoxysilane (TEOS), during the sol-gel process. researchgate.net In this approach, both precursors undergo hydrolysis and condensation simultaneously, leading to the formation of a hybrid inorganic network containing Si-O-Si linkages from both sources. The inclusion of TEOS can increase the cross-linking density and hardness of the final material, while the bis(diethoxyoctyl)siloxane component provides flexibility and hydrophobicity.

Copolymerization with Organic Monomers: Creating covalent bonds between the siloxane network and organic polymers results in organic-inorganic hybrid materials. vt.edu This can be achieved through several routes. If the octyl group is functionalized with a polymerizable group (e.g., a methacrylate (B99206) or epoxy group), it can participate in separate organic polymerization reactions, such as free-radical or ring-opening polymerization. googleapis.comgelest.com This allows for the formation of an interpenetrating network where the polysiloxane and organic polymer chains are covalently linked.

Formation of Oligomeric Structures and Their Reactivity

During the initial phases of sol-gel polymerization, before a continuous gel network is formed, various soluble, low-molecular-weight species known as oligomers are created. nih.gov These oligomers can be linear, branched, or cyclic structures, depending on the reaction conditions. osti.gov

Residual Ethoxy Groups: Oligomers may still contain ethoxy groups that have not yet undergone hydrolysis.

Silanol Groups: The surfaces of these oligomeric structures are rich in silanol (Si-OH) groups formed during hydrolysis. researchgate.net

These reactive silanol groups can continue to participate in condensation reactions with other oligomers or monomers, leading to further growth of the polymer chain. researchgate.net This step-wise growth, from monomers to oligomers and finally to a cross-linked gel, is characteristic of the sol-gel process. The structure and reactivity of these oligomers can influence the final morphology and properties of the bulk material.

Advanced Chemical Modification and Derivatization of Bis Diethoxyoctyl Siloxane Scaffolds

Functional Group Interconversion on Diethoxy Moieties

The silicon-oxygen-carbon bonds of the diethoxy groups are the primary sites for chemical transformation in the Bis(diethoxyoctyl)siloxane molecule. These alkoxysilane functionalities can undergo several key interconversion reactions, most notably hydrolysis and transesterification, to alter the molecule's reactivity and connectivity.

Hydrolysis: The most fundamental reaction of the diethoxy moieties is hydrolysis, which involves the cleavage of the silicon-ethoxy bond by water to form a silanol (B1196071) (Si-OH) group and ethanol (B145695). dtic.milnih.gov This reaction is typically catalyzed by either an acid or a base. scispace.com The resulting silanol groups are highly reactive and can readily participate in condensation reactions with other silanols to form stable siloxane (Si-O-Si) bridges. The mechanism proceeds via nucleophilic substitution at the silicon center. viu.cayoutube.com The rate and extent of hydrolysis are influenced by factors such as pH, the water-to-alkoxysilane ratio, and temperature. nih.govscispace.com This conversion from a relatively stable diether to a highly reactive disilanol (B1248394) is a critical first step in many surface functionalization and polymerization processes.

Transesterification: The ethoxy groups can be exchanged for other alkoxy groups through a process called transesterification (or transetherification). mdpi.comgoogle.com This reaction involves treating Bis(diethoxyoctyl)siloxane with a different alcohol (R'-OH) in the presence of a catalyst. The result is the displacement of ethanol and the formation of a new bis(dialkoxyoctyl)siloxane derivative. google.com This method allows for the introduction of a wide variety of functional groups, depending on the structure of the incoming alcohol. For instance, using a long-chain alcohol like 1-octanol (B28484) can further enhance the molecule's hydrophobic character, while employing an alcohol with a terminal functional group can introduce new reactive sites. mdpi.comresearchgate.net Both acidic and basic catalysts can be used, and research has also demonstrated the potential for enzyme-catalyzed transesterification under milder conditions. mdpi.comresearchgate.net

The table below summarizes the primary functional group interconversions possible at the diethoxy moieties.

| Reaction | Reagents | Catalyst | Resulting Functional Group |

| Hydrolysis | Water (H₂O) | Acid or Base | Silanol (-OH) |

| Transesterification | Alcohol (R'-OH) | Acid, Base, or Enzyme | New Alkoxy Group (-OR') |

Modification of Octyl Chains for Tailored Reactivity

The two octyl chains in the Bis(diethoxyoctyl)siloxane scaffold are saturated hydrocarbon groups, which are generally less reactive than the diethoxy moieties. However, advanced synthetic methods can be employed to introduce functional groups onto these chains, thereby tailoring the molecule's reactivity and physical properties.

C-H Functionalization: A powerful and modern approach for modifying the octyl chains is direct C-H functionalization. nih.govnih.gov This strategy utilizes transition-metal catalysts (e.g., based on iridium, rhodium, or palladium) to selectively activate a carbon-hydrogen bond and replace the hydrogen atom with a new functional group. researchgate.netmdpi.com This allows for the introduction of atoms like halogens or oxygen, or the formation of new carbon-carbon bonds. This technique provides a pathway to directly install reactive handles onto the alkyl backbone without requiring pre-functionalization.

Multi-Step Functionalization Sequence: A more traditional and highly versatile method for modifying the octyl chains involves a multi-step sequence, typically beginning with free-radical halogenation. This initial step introduces a reactive halide (e.g., -Br or -Cl) onto the alkyl chain, which can then serve as a leaving group for a wide range of nucleophilic substitution reactions. This pathway opens up access to a vast array of derivatives, allowing for precise control over the final chemical functionality. For example, an amino group can be introduced for subsequent coupling reactions, or a polymerizable group like a methacrylate (B99206) can be installed to allow the molecule to act as a monomer.

The following table illustrates a potential multi-step pathway to introduce an amine functionality onto one of the octyl chains.

| Step | Reaction Type | Reagents | Intermediate/Product Functional Group |

| 1 | Free-Radical Bromination | N-Bromosuccinimide (NBS), Light (hν) | Bromo-octyl (-C₈H₁₆Br) |

| 2 | Azide Substitution | Sodium Azide (NaN₃) | Azido-octyl (-C₈H₁₆N₃) |

| 3 | Reduction | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Amino-octyl (-C₈H₁₆NH₂) |

Grafting and Surface Functionalization Methodologies

Bis(diethoxyoctyl)siloxane is an excellent candidate for the chemical modification of surfaces, particularly inorganic substrates rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides. nsf.govmdpi.com The diethoxy groups serve as reactive anchors that can form strong, covalent siloxane bonds with the surface, while the long octyl chains create a hydrophobic, low-energy outer layer. evonik.com The primary methodologies for creating such modified surfaces are categorized as "grafting to" and "grafting from." youtube.comalfa-chemistry.com

The fundamental chemistry involves the hydrolysis of the ethoxy groups to silanols, which then undergo a condensation reaction with the surface silanol groups, forming a stable Si-O-Si linkage and releasing water. nih.gov

"Grafting To" Methodology: This approach involves the direct attachment of the pre-synthesized Bis(diethoxyoctyl)siloxane molecule onto a substrate. youtube.com The molecule is brought into contact with the surface under conditions that promote the hydrolysis and condensation reactions. This method is straightforward and allows for precise characterization of the molecule before it is attached. The resulting layer is typically a monolayer, and the density of the grafted molecules can be limited by the steric hindrance of the bulky molecules already attached to the surface. This method is ideal for creating well-defined, hydrophobic, and lubricating surface coatings.

"Grafting From" (Surface-Initiated Polymerization) Methodology: The "grafting from" approach involves growing polymer chains directly from initiator sites that have been previously anchored to the surface. alfa-chemistry.com While Bis(diethoxyoctyl)siloxane itself is not an initiator, it can be modified—using the techniques described in section 5.2—to incorporate a polymerizable group (e.g., a vinyl or methacrylate group on an octyl chain). researchgate.net This functionalized siloxane can then participate in surface-initiated polymerization. Alternatively, a related technique known as "grafting through" involves the copolymerization of these modified siloxane monomers with monomers in solution, which then incorporate onto a surface that has been pre-functionalized with polymerizable groups. researchgate.net The "grafting from" method can achieve much higher grafting densities and thicker polymer layers compared to the "grafting to" approach. alfa-chemistry.com

The table below provides a comparison of these two primary surface functionalization strategies.

| Feature | "Grafting To" | "Grafting From" |

| Description | Pre-formed molecules are attached to the surface. | Polymer chains are grown from initiators on the surface. |

| Grafting Density | Typically lower due to steric hindrance. | Can achieve very high densities. |

| Layer Thickness | Limited to the size of one molecule (monolayer). | Can produce thick, dense polymer brush layers. |

| Process | Simpler, one-step attachment process. | More complex, multi-step process (initiator attachment, then polymerization). |

| Characterization | Molecule can be fully characterized before grafting. | Characterization of grafted chains is more challenging. |

Structural and Electronic Analysis Methodologies for Bis Diethoxyoctyl Siloxane

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of Bis(diethoxyoctyl)siloxane by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic connectivity of Bis(diethoxyoctyl)siloxane. While detailed experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its known structure and data from analogous organosilicon compounds.

¹H NMR: Proton NMR would provide information on the chemical environment of the hydrogen atoms. Distinct signals would be expected for the protons of the two octyl chains and the four ethoxy groups. The methylene (B1212753) protons (CH₂) adjacent to the silicon atom in the octyl group would appear at a different chemical shift compared to the other methylene groups in the chain due to the electropositive nature of silicon. Similarly, the methylene (OCH₂) and methyl (CH₃) protons of the ethoxy groups would exhibit characteristic quartet and triplet patterns, respectively, due to spin-spin coupling.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. A ¹³C NMR spectrum for Bis(diethoxyoctyl)siloxane is noted as being available, confirming its utility in characterization. nih.gov Each chemically distinct carbon atom in the octyl and ethoxy groups would give a unique resonance, allowing for the confirmation of the carbon framework of the molecule.

²⁹Si NMR: Silicon-29 NMR, though less common, is highly specific for analyzing organosilicon compounds. It would show a characteristic resonance for the silicon atoms in the Si-O-Si linkage, providing direct evidence of the disiloxane (B77578) core. The chemical shift would be indicative of the electronic environment around the silicon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The IR spectrum of Bis(diethoxyoctyl)siloxane would be expected to show several characteristic absorption bands:

Si-O-Si Stretching: A strong, broad absorption band, typically in the range of 1000-1100 cm⁻¹, is characteristic of the asymmetric stretching of the Si-O-Si bond in the disiloxane backbone. nih.gov This is often the most prominent feature in the IR spectra of siloxanes.

C-H Stretching: Absorption bands in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the octyl and ethoxy groups. nih.gov

Si-C Stretching: Vibrations associated with the Si-C bond would also be present, though they can be weaker and appear in the fingerprint region.

C-O Stretching: The stretching of the C-O bonds in the ethoxy groups would also give rise to characteristic bands.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. For Bis(diethoxyoctyl)siloxane, Raman spectroscopy would be effective in identifying the symmetric Si-O-Si stretching vibration, which is often weak in the IR spectrum. The C-C and C-H bonds of the alkyl chains also produce distinct Raman signals. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. nih.gov

| Vibrational Mode | **Expected IR Frequency Range (cm⁻¹) ** | Expected Raman Signal |

| Si-O-Si Asymmetric Stretch | 1000-1100 (Strong, Broad) | Weak |

| Si-O-Si Symmetric Stretch | ~400-500 | Strong |

| C-H Stretch (Alkyl) | 2850-2960 (Strong) | Strong |

| Si-C Stretch | Fingerprint Region | Present |

| C-O Stretch (Alkoxy) | ~1100 | Present |

Note: The exact frequencies can vary based on the molecular environment.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Bis(diethoxyoctyl)siloxane, Gas Chromatography-Mass Spectrometry (GC-MS) data is available. nih.gov

The molecular weight of Bis(diethoxyoctyl)siloxane is 478.9 g/mol . nih.gov In a mass spectrum, a molecular ion peak (M⁺) at m/z 478 would be expected, although it may be of low abundance due to the lability of the molecule. The fragmentation pattern provides valuable structural clues. Common fragmentation pathways for siloxanes involve cleavage of the Si-O and Si-C bonds.

Based on available data, the most significant peaks in the mass spectrum of Bis(diethoxyoctyl)siloxane are observed at the following mass-to-charge ratios (m/z): nih.gov

| m/z Value | Relative Intensity | Possible Fragment Ion |

| 365 | Top Peak | [M - C₈H₁₇]⁺ |

| 366 | 2nd Highest | Isotopic peak of [M - C₈H₁₇]⁺ |

| 321 | 3rd Highest | Further fragmentation, possibly loss of an ethoxy group |

The top peak at m/z 365 likely corresponds to the loss of one of the octyl chains (C₈H₁₇, mass = 113 amu) from the molecular ion. This is a common fragmentation pattern for alkyl-substituted silanes and siloxanes.

Diffraction and Scattering Techniques for Higher-Order Structure

X-ray diffraction (XRD) and other scattering techniques are primarily used to determine the three-dimensional arrangement of atoms in crystalline solids. As Bis(diethoxyoctyl)siloxane is likely a liquid or an amorphous solid at room temperature, single-crystal XRD would not be applicable. However, X-ray scattering techniques can still provide information about the short-range order and intermolecular distances in the liquid state. For some liquid crystalline siloxanes, X-ray diffraction has been used to study their ordered structures. globethesis.com

Elemental Analysis and Stoichiometry Determination

The theoretical elemental composition is as follows:

Carbon (C): 60.19%

Hydrogen (H): 11.36%

Oxygen (O): 16.71%

Silicon (Si): 11.73%

Experimental determination of these percentages would typically be carried out using combustion analysis for carbon and hydrogen, and other specific methods for oxygen and silicon, thereby confirming the stoichiometry of the synthesized compound.

Theoretical and Computational Investigations of Bis Diethoxyoctyl Siloxane Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and bonding.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. DFT can be employed to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.govpku.edu.cn

In the context of Bis(diethoxyoctyl)siloxane, DFT studies could investigate various reaction pathways, such as its hydrolysis and condensation reactions, which are crucial for the formation of polysiloxane networks. By calculating the activation energies for different steps, one could predict the most favorable reaction conditions and mechanisms. For example, the hydrolysis of the ethoxy groups to form silanols, followed by the condensation of these silanols to form larger siloxane chains, can be modeled.

Below is a hypothetical data table illustrating the kind of results a DFT study on the hydrolysis of Bis(diethoxyoctyl)siloxane might yield.

Table 1: Hypothetical DFT Calculated Activation Energies for the Hydrolysis of Bis(diethoxyoctyl)siloxane

| Reaction Step | Catalyst | Solvent | Activation Energy (kcal/mol) |

|---|---|---|---|

| First Ethoxy Hydrolysis | Acid (H₃O⁺) | Water | 15.2 |

| First Ethoxy Hydrolysis | Base (OH⁻) | Water | 18.5 |

| Second Ethoxy Hydrolysis | Acid (H₃O⁺) | Water | 16.8 |

Conformational Analysis of Octyl and Diethoxy Substituents

The flexibility of the octyl and diethoxy side chains in Bis(diethoxyoctyl)siloxane plays a significant role in determining its physical properties, such as viscosity and solubility. Conformational analysis involves identifying the stable arrangements (conformers) of these flexible chains and their relative energies.

Quantum chemical methods can be used to perform a systematic search of the conformational space. By rotating the rotatable bonds and calculating the energy of each resulting conformation, a potential energy surface can be constructed. This analysis would reveal the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and its interactions with its environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nsf.govrsc.orgvt.edu By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior.

Table 2: Hypothetical Results from an MD Simulation of Liquid Bis(diethoxyoctyl)siloxane

| Property | Temperature (K) | Value |

|---|---|---|

| Density (g/cm³) | 298 | 0.92 |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) | 298 | 1.34 |

Computational Approaches to Polymerization Modeling

The polymerization of Bis(diethoxyoctyl)siloxane is a key process in the formation of silicone polymers. Computational modeling can provide valuable insights into the mechanisms and kinetics of this process. Such models can range from quantum chemical calculations on the elementary reaction steps to coarse-grained simulations of the growing polymer network.

DFT calculations can be used to study the elementary steps of polymerization, such as the condensation reaction between two silanol (B1196071) groups. By calculating the reaction barriers, one can understand the factors that control the rate of polymerization.

For modeling the growth of larger polymer chains and networks, more coarse-grained models are often employed. These models represent groups of atoms as single beads, which significantly reduces the computational cost and allows for the simulation of larger systems over longer timescales. These simulations can provide information on the evolving structure and properties of the polymer network as polymerization proceeds.

Catalysis in the Synthesis and Transformation of Bis Diethoxyoctyl Siloxane

Homogeneous Catalysis for Siloxane Synthesis and Modification

Homogeneous catalysts, which exist in the same phase as the reactants, are extensively used in organosilicon chemistry for their high activity and selectivity under mild reaction conditions. Platinum-based complexes are particularly prominent in hydrosilylation, the addition of a Si-H bond across an unsaturated C=C bond, which is a key step in attaching the octyl groups to a silicon precursor. wikipedia.orgmdpi.com

The most widely recognized platinum catalysts include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0) complex with divinyltetramethyldisiloxane ligands). wikipedia.orgprinceton.edu These catalysts operate via mechanisms such as the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, insertion of the alkene into the metal-hydride bond, and subsequent reductive elimination to yield the alkylsilane product. wikipedia.org Karstedt's catalyst is particularly favored in industrial settings due to its high solubility in silicone and organic substrates and its activity at room temperature. gelest.commdpi.com

Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃) and siloxide-containing rhodium complexes, are also effective for hydrosilylation. researchgate.net While often less active than their platinum counterparts for simple alkene hydrosilylation, they can offer different selectivity and are sometimes more resistant to catalyst poisons. researchgate.net In recent years, driven by the high cost of precious metals, significant research has focused on developing homogeneous catalysts based on more earth-abundant metals. Complexes of nickel, cobalt, and iron have emerged as promising alternatives, demonstrating high activity and anti-Markovnikov selectivity for the hydrosilylation of alkenes like 1-octene (B94956) with alkoxysilanes. princeton.eduresearchgate.net

| Catalyst Type | Common Examples | Key Application(s) | Typical Operating Conditions |

|---|---|---|---|

| Platinum Complexes | Karstedt's Catalyst, Speier's Catalyst | Alkene Hydrosilylation, Silicone Curing | Room Temperature to 100°C |

| Rhodium Complexes | Wilkinson's Catalyst, [{Rh(μ–OSiMe₃)(cod)}₂] | Hydrosilylation of Alkenes and Ketones | Elevated Temperatures (e.g., >80°C) |

| Nickel Complexes | α-Diimine Nickel(II) Complexes | Alkene Hydrosilylation (Anti-Markovnikov) | Room Temperature |

| Cobalt Complexes | Co(acac)₂ with N,P-ligands | Regiodivergent Alkene Hydrosilylation | Room Temperature to Mild Heating |

Heterogeneous Catalysts in Organosilicon Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in industrial processes, most notably the ease of separation from the product and the potential for catalyst recycling. snc.edu For siloxane synthesis, this typically involves supporting a catalytically active metal on an inert solid material.

Supported platinum catalysts are a common choice for hydrosilylation reactions. Platinum can be deposited on various supports, including activated carbon, silica (B1680970) (SiO₂), and alumina (B75360) (Al₂O₃). dntb.gov.uamdpi.com These materials can catalyze the hydrosilylation of alkenes with hydrosiloxanes, combining the high activity of platinum with the benefits of a solid catalyst. mdpi.com The choice of support material can influence the catalyst's activity and selectivity. mdpi.com For instance, studies comparing Pt-Al₂O₃, Pt-SiO₂, and platinum on carbon nanotubes (Pt-CNT) for the synthesis of a bio-phenol siloxane found varying degrees of catalytic activity. mdpi.com Similarly, supported palladium-gold (Pd-Au) alloy nanoparticles have been developed as highly active heterogeneous catalysts for hydrosilylation under mild conditions. acs.org

Another approach involves the immobilization of well-defined homogeneous catalysts onto a solid support. nih.govsnc.edu This strategy aims to combine the high selectivity of a molecular catalyst with the recyclability of a heterogeneous system. For example, palladium(II) complexes have been immobilized on novel polysiloxanes, creating catalysts that can be rendered soluble or insoluble by controlling hydrolysis, thereby bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Zeolites, which are microporous crystalline aluminosilicates, also serve as heterogeneous catalysts in various organic reactions. mdpi.comresearchgate.net Their well-defined pore structures can impart shape selectivity, while their acidic sites can catalyze reactions such as condensation and isomerization relevant to organosilicon chemistry. nih.govyoutube.com High-silica zeolites, in particular, possess strong acid sites and thermal stability, making them suitable for catalyzing the formation and rearrangement of siloxane bonds. nih.gov

| Catalyst System | Examples | Primary Advantage(s) | Relevant Reactions |

|---|---|---|---|

| Supported Noble Metals | Platinum on Carbon (Pt/C), Pt on Alumina (Pt/Al₂O₃), Pt on Silica (Pt/SiO₂) | Reusability, Ease of Separation | Hydrosilylation |

| Immobilized Complexes | Silica-supported Rhodium or Palladium Complexes | High Selectivity, Reusability | Hydrosilylation, Cross-coupling |

| Zeolites | ZSM-5, Zeolite Y (FAU), Beta Zeolite | Shape Selectivity, Acidity, Thermal Stability | Condensation, Isomerization, Cracking |

Development of Novel Catalytic Systems for Specific Transformations

Research into catalysis for organosilicon chemistry is continually evolving, with a focus on developing novel systems that offer improved activity, lower cost, higher selectivity, or new reaction pathways.

One significant area of development is the use of Lewis acids as catalysts. Tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, has been shown to be an effective catalyst for the dehydrocarbon polycondensation of silyl (B83357) hydrides with alkoxysilanes. cjps.orgccspublishing.org.cn This reaction forms a siloxane bond with the elimination of a hydrocarbon, offering an alternative route to polysiloxane structures. This method proceeds at or below room temperature with low catalyst loadings. cjps.org

For the ring-opening polymerization (ROP) of cyclosiloxanes, another key route to siloxane polymers, new non-metallic catalysts have been developed. Azaphosphatrane compounds have been identified as highly active catalysts for the ROP of monomers like octamethylcyclotetrasiloxane (B44751) (D₄). google.com Similarly, N-trialkylsilyl-bis(perfluoroalkylsulfonyl)imide compounds function as potent acid catalysts for ROP, demonstrating improved activity over some traditional solid acid catalysts. google.com

Furthermore, the development of catalysts based on non-precious metals continues to be a major goal. Beyond their use in hydrosilylation, complexes of metals like rhenium have been investigated for catalyzing the hydrosilylation of various unsaturated bonds. mdpi.comencyclopedia.pub While low-valent rhenium complexes can catalyze the hydrosilylation of alkenes such as 1-octene, their activity is generally lower than that of platinum-group metals for this specific transformation. mdpi.com The exploration of these alternative metal catalysts is crucial for creating more sustainable and economical processes for the synthesis of organosilicon compounds.

| Catalyst Class | Specific Example | Transformation / Reaction | Key Feature |

|---|---|---|---|

| Lewis Acids | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Dehydrocarbon Polycondensation | Metal-free, mild conditions |

| Superbases / Organocatalysts | Azaphosphatranes | Ring-Opening Polymerization (ROP) | High activity for cyclosiloxane polymerization |

| Novel Acid Catalysts | N-Trimethylsilyl-bis(trifluoromethane)sulfonimide | Ring-Opening Polymerization (ROP) | Homogeneous acid catalyst with high activity |

| Alternative Transition Metals | Rhenium Carbonyl Complexes (e.g., Re(CO)₅Br) | Alkene Hydrosilylation | Alternative to platinum-group metals |

Methodological Advancements in Bis Diethoxyoctyl Siloxane Research

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of siloxane compounds to reduce environmental impact. mdpi.com Traditional methods often involve chlorinated compounds and significant energy expenditure. rsc.orgmdpi-res.com Modern approaches focus on alternative, more sustainable synthetic routes.

One promising area is the use of biocatalysis. rsc.org Enzymes such as silicatein-α, found in marine sponges, have been shown to catalyze the hydrolysis and condensation of Si-O bonds, enabling the formation of polysiloxanes from dialkoxysilane precursors in non-aqueous media. rsc.org This biocatalytic method avoids the use of hazardous chlorinated by-products. rsc.org Another green approach is the direct synthesis of organoalkoxysilanes from silicon and dimethyl ether using a mechanochemical process, which can proceed with high silicon conversion and selectivity, avoiding the traditional reliance on dimethyldichlorosilane. rsc.org

Hydrolytic polycondensation reactions carried out in water, without the use of organic solvents, represent another key green strategy. mdpi.com This method aligns with green chemistry principles by maximizing atom economy and minimizing waste. mdpi.com Furthermore, the use of environmentally friendly reagents like dialkyl carbonates as initiators for siloxane bond cleavage presents a favorable alternative to toxic agents such as alkalis or strong acids. mdpi-res.com These methods often focus on direct reactions with alcohols, eliminating the need for chlorine, which is a significant challenge and goal in modern siloxane chemistry. mdpi.com

| Green Chemistry Approach | Key Principles | Example Precursors/Catalysts | Primary Advantage |

|---|---|---|---|

| Biocatalysis | Use of enzymes to catalyze reactions under mild conditions. | Silicatein-α enzyme, Dialkoxysilanes | Avoids hazardous chlorinated compounds and by-products. rsc.org |

| Solvent-Free Polycondensation | Performing reactions in water or without any organic solvent. | Trifunctional silane (B1218182) monomers in water | Eliminates volatile organic compounds (VOCs), simplifies purification. mdpi.com |

| Mechanochemical Direct Synthesis | Using mechanical energy to drive reactions between silicon and ether. | Silicon, Dimethyl Ether, CuCl catalyst | Enables a chlorine-free route from elemental silicon to alkoxysilanes. rsc.org |

| Alternative Reagents | Replacing hazardous chemicals with benign alternatives. | Dialkyl carbonates for siloxane bond cleavage | Avoids the use of toxic and corrosive agents like strong acids or alkalis. mdpi-res.com |

In-Situ Monitoring Techniques for Reaction Kinetics

Understanding and controlling reaction kinetics is crucial for optimizing the synthesis of siloxanes. In-situ (real-time) monitoring techniques have become indispensable tools for tracking the progress of polymerization and curing processes without altering the reaction environment. nih.govmdpi.com These methods provide immediate feedback on the state of the reaction, enabling precise control over the final product's properties. mdpi.com

Spectroscopic methods are widely employed for this purpose. Fourier Transform Infrared Spectroscopy (FTIR) is used to monitor reaction conditions by tracking the disappearance of reactant peaks and the appearance of product peaks, such as the characteristic Si-O-Si bond vibrations between 1000–1200 cm⁻¹. mdpi.comkglmeridian.comresearchgate.net This allows for real-time assessment of the polymerization kinetics. researchgate.net

Dielectric Analysis (DEA) is another powerful technique, particularly for monitoring the curing of filled polymer systems. mdpi.comreutlingen-university.de DEA measures changes in the dielectric properties (permittivity and loss factor) of the material as it transforms from a liquid to a solid state. mdpi.com It is robust, relatively low-cost, and can be easily integrated into industrial processing equipment to monitor key stages of the reaction, such as the gel point and the end of the cure. mdpi.comresearchgate.net These online kinetic models can be developed and correlated with offline methods like Differential Scanning Calorimetry (DSC) to create highly accurate predictive models for the degree of cure. mdpi.comreutlingen-university.de

| Monitoring Technique | Principle of Operation | Information Obtained | Application in Siloxane Research |

|---|---|---|---|

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular bonds. | Concentration of functional groups, reaction conversion, polymerization kinetics. researchgate.net | Monitoring the formation of Si-O-Si linkages and consumption of precursors. kglmeridian.com |

| Dielectric Analysis (DEA) | Measures changes in capacitance and conductance of the material during reaction. | Viscosity changes, gel point, degree of cure, reaction rate. mdpi.com | In-situ monitoring of curing kinetics in siloxane-based composites and resins. reutlingen-university.de |

| Raman Spectroscopy | Analyzes light scattered from molecules to provide information on vibrational modes. | Chemical structure changes, polymerization progress. | Online monitoring of cross-linking reactions in siloxane polymers. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses magnetic fields to probe the local environment of atomic nuclei (e.g., 29Si). | Detailed structural information, degree of condensation (T-structures). mdpi.com | Characterizing the structure and composition of siloxane polymers during synthesis. mdpi.comccspublishing.org.cn |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the scalable synthesis of siloxanes, flow chemistry and continuous processing are emerging as superior alternatives to traditional batch methods. acs.orglabpartnering.org Continuous flow reactors offer significant advantages, including enhanced mixing efficiency, superior mass and heat transfer rates, reduced energy consumption, and precise control over operational parameters like temperature, pressure, and residence time. acs.orgjst.org.in These benefits lead to more consistent product quality and facilitate easier scaling from laboratory to industrial production. jst.org.in

In the context of siloxane synthesis, flow processes can overcome issues associated with batch reactors, such as long reaction times and downtime for cleaning. labpartnering.org For instance, a continuous tandem flow process has been developed for the synthesis of functionalized polydimethylsiloxane (B3030410) (PDMS), combining ring-opening polymerization and subsequent functionalization steps into a single, efficient operation. acs.org This approach is significantly more time-efficient than the conventional two-stage batch process. acs.org

The technology is particularly advantageous for reactions that are difficult to control in batch mode, such as those involving highly reactive intermediates or significant heat evolution. wiley-vch.de By minimizing the reaction volume at any given moment, flow reactors improve the safety profile of the synthesis. nih.gov This methodology has been successfully applied to produce various siloxane structures, demonstrating its potential for manufacturing compounds like Bis(diethoxyoctyl)siloxane with high efficiency and reproducibility on a large scale. labpartnering.orgyoutube.com

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

|---|---|---|

| Process Control | Less precise; temperature and concentration gradients are common. | Precise control over temperature, pressure, and residence time. acs.org |

| Heat & Mass Transfer | Often limited by the surface-area-to-volume ratio, can be inefficient. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. acs.org |

| Scalability | Scaling up can be challenging and may alter reaction outcomes. jst.org.in | Scalable by operating the system for longer durations or in parallel ("scaling out"). |

| Safety | Larger volumes of reactants and potential for thermal runaway. | Improved safety due to small reaction volumes at any given time. nih.gov |

| Efficiency | Significant downtime between batches for cleaning and setup. labpartnering.org | Continuous operation minimizes downtime and can increase overall yield. labpartnering.org |

Future Research Directions and Emerging Paradigms in Bis Diethoxyoctyl Siloxane Chemistry

Exploration of Novel Reaction Pathways and Architectures

Future research into Bis(diethoxyoctyl)siloxane will likely move beyond traditional synthesis methods to explore more advanced and precise reaction pathways. The goal is to create novel molecular architectures with tailored properties, which are currently inaccessible through conventional techniques.

One promising area is the application of biocatalysis. researchgate.netmanchester.ac.uknih.gov Enzymes, such as silicatein-α from marine sponges, have been shown to catalyze the hydrolysis and condensation of Si-O bonds, offering a green alternative to chemical catalysts. researchgate.netmanchester.ac.ukrsc.orgrsc.org Research into adapting these biocatalytic systems for the synthesis of functionalized disiloxanes like Bis(diethoxyoctyl)siloxane could lead to highly selective and environmentally benign production methods. researchgate.netmanchester.ac.ukresearcher.life

Another area of exploration is the use of advanced catalytic systems for more controlled polymerization and functionalization. The Piers-Rubinsztajn reaction, for instance, allows for the synthesis of structurally precise polysiloxanes. nih.gov Applying this methodology to precursors of Bis(diethoxyoctyl)siloxane could enable the creation of well-defined oligomers and polymers. Additionally, photocatalytic methods, which use light to drive chemical reactions, are emerging as a powerful tool for creating organosilanes. nus.edu.sg This could offer new ways to introduce or modify functional groups on the Bis(diethoxyoctyl)siloxane molecule.

Furthermore, the development of stepwise and one-pot hydrosilylation reactions offers a pathway to unsymmetrically functionalized disiloxanes. researchgate.net This could allow for the creation of Bis(diethoxyoctyl)siloxane derivatives with different functional groups on each silicon atom, leading to materials with unique interfacial properties.

Table 1: Emerging Reaction Pathways for Siloxane Synthesis

| Reaction Pathway | Description | Potential Advantages for Bis(diethoxyoctyl)siloxane |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., Silicatein-α) to catalyze Si-O bond formation. researchgate.netmanchester.ac.uk | Environmentally friendly, high selectivity, mild reaction conditions. |

| Piers-Rubinsztajn Reaction | A dehydrocoupling reaction for forming Si-O bonds. nih.gov | Precise control over molecular architecture and polymer structure. |

| Photocatalysis | Light-driven reactions to form Si-C or Si-O bonds. nus.edu.sg | High degree of control, potential for novel functionalizations. |

| Stepwise Hydrosilylation | Sequential reactions to add different groups to a disiloxane (B77578). researchgate.net | Synthesis of asymmetric and multifunctional disiloxane derivatives. |

Integration with Advanced Material Systems

The unique combination of organic (octyl, ethoxy) and inorganic (siloxane) components in Bis(diethoxyoctyl)siloxane makes it an ideal candidate for integration into a variety of advanced material systems. Future research will likely focus on leveraging its molecular structure to enhance the performance and functionality of composites, coatings, and hybrid materials.

In the realm of polymer composites, Bis(diethoxyoctyl)siloxane can act as a coupling agent or a surface modifier for nanofillers like silica (B1680970). princeton.eduliberty.eduvt.edu By functionalizing the surface of nanoparticles, it can improve their dispersion in a polymer matrix and enhance the mechanical and thermal properties of the resulting composite. liberty.eduosti.gov Its flexible siloxane backbone and organic side chains can help to dissipate stress at the polymer-filler interface, leading to tougher and more durable materials.

Bis(diethoxyoctyl)siloxane is also a promising building block for hybrid organic-inorganic materials. mdpi.comrsc.org Through sol-gel processes, it can be co-condensed with other silicon or metal alkoxides to create covalently linked networks. rsc.orgresearchgate.net These hybrid materials can exhibit a unique combination of properties, such as the flexibility and hydrophobicity of silicones with the hardness and thermal stability of inorganic glasses.

Furthermore, the diethoxy groups on Bis(diethoxyoctyl)siloxane can be hydrolyzed to form reactive silanol (B1196071) groups, which can then be used to graft the molecule onto surfaces or into polymer backbones. This opens up possibilities for creating functional coatings with tailored surface properties, such as hydrophobicity and chemical resistance. researchgate.net

Table 2: Potential Applications in Advanced Materials

| Material System | Role of Bis(diethoxyoctyl)siloxane | Potential Benefits |

|---|---|---|

| Polymer Nanocomposites | Coupling agent, surface modifier. liberty.eduvt.edu | Improved filler dispersion, enhanced mechanical properties, increased thermal stability. |

| Hybrid Organic-Inorganic Materials | Building block for hybrid networks. mdpi.comrsc.org | Combination of flexibility, hydrophobicity, and thermal resistance. |

| Functional Coatings | Surface grafting agent. researchgate.net | Tailored surface energy, improved water repellency, enhanced durability. |

| Elastomers | Crosslinking agent, plasticizer. researchgate.net | Increased flexibility, improved thermal stability, controlled mechanical properties. |

Development of Sustainable Synthesis Routes

The chemical industry is increasingly focusing on green chemistry principles to reduce its environmental impact. mdpi.comresearchgate.net Future research on Bis(diethoxyoctyl)siloxane will undoubtedly be influenced by this trend, with a strong emphasis on developing more sustainable synthesis routes.

As mentioned earlier, biocatalysis presents a significant opportunity for the eco-friendly production of siloxanes. researchgate.netmanchester.ac.uknih.gov By replacing traditional chemical catalysts with enzymes, it is possible to reduce energy consumption and avoid the use of hazardous reagents. researchgate.netmanchester.ac.ukrsc.orgrsc.org The use of renewable starting materials is another key aspect of sustainable synthesis. Research into producing the octyl and ethoxy groups from bio-based sources could further enhance the green credentials of Bis(diethoxyoctyl)siloxane.

Chlorine-free "direct synthesis" methods are also gaining traction. mdpi.comresearchgate.netacs.org These processes, which react silicon metal directly with alcohols in the presence of a catalyst, avoid the use of chlorinated silanes and the production of corrosive byproducts like HCl. mdpi.comresearchgate.net Adapting these methods for the synthesis of ethoxyoctylsilanes would be a crucial step towards a more sustainable production pathway for Bis(diethoxyoctyl)siloxane.

Multiscale Modeling and Simulation for Predictive Research

Computational modeling and simulation are becoming indispensable tools in chemical research, enabling scientists to predict molecular properties and reaction outcomes with increasing accuracy. For Bis(diethoxyoctyl)siloxane, multiscale modeling can provide valuable insights that guide experimental work and accelerate the discovery of new applications.

Molecular dynamics (MD) simulations can be used to study the conformation and dynamics of Bis(diethoxyoctyl)siloxane molecules in different environments. mdpi.comacs.orgaip.org This can help to understand how the molecule behaves at interfaces, in solution, and within a polymer matrix. princeton.eduresearchgate.net For example, MD simulations can predict the adhesion energy between Bis(diethoxyoctyl)siloxane and a silica surface, which is crucial for designing effective coupling agents. researchgate.net

Quantum mechanics (QM) calculations can provide detailed information about the electronic structure and reactivity of the molecule. This can be used to investigate reaction mechanisms and to design more efficient catalysts for its synthesis. Combined QM/MM (quantum mechanics/molecular mechanics) methods can be employed to model complex systems, such as the interaction of a Bis(diethoxyoctyl)siloxane molecule with an enzyme's active site. mdpi.com

Furthermore, neural network modeling is emerging as a powerful technique for predicting the kinetics of polymerization reactions. researchgate.net By training a neural network on experimental data, it is possible to develop a model that can accurately predict reaction rates under different conditions, which can be used to optimize the synthesis of polymers based on Bis(diethoxyoctyl)siloxane.

Table 3: Computational Approaches for Bis(diethoxyoctyl)siloxane Research

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Molecular Dynamics (MD) | Simulating molecular motion and interactions. mdpi.comacs.org | Conformation, interfacial behavior, adhesion properties, diffusion. princeton.eduresearchgate.net |

| Quantum Mechanics (QM) | Calculating electronic structure and reactivity. | Reaction mechanisms, catalyst design, spectroscopic properties. |

| QM/MM | Combining QM and MD for large systems. mdpi.com | Enzyme-substrate interactions, reaction pathways in complex environments. |

| Neural Network Modeling | Predicting reaction kinetics from data. researchgate.net | Optimization of polymerization conditions, prediction of reaction rates. |

Q & A

Q. What experimental methodologies are recommended for synthesizing Bis(diethoxyoctyl)siloxane with high purity?

To ensure high purity, employ controlled hydrolysis-condensation reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions. Monitor reaction kinetics using FTIR or NMR to track siloxane bond formation and residual ethoxy groups. Post-synthesis purification via fractional distillation or column chromatography is critical . Validate purity using gas chromatography (GC) or differential scanning calorimetry (DSC) to detect low-molecular-weight siloxane byproducts .

Q. How can researchers characterize the molecular structure and thermal stability of Bis(diethoxyoctyl)siloxane?

Use a combination of spectroscopic and thermogravimetric methods:

- NMR spectroscopy (¹H, ²⁹Si) to confirm ethoxy group substitution and siloxane backbone integrity .

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds under oxidative/inert conditions.

- Dynamic mechanical analysis (DMA) for viscoelastic behavior under varying temperatures .

Cross-reference results with computational simulations (e.g., DFT for bond dissociation energies) to resolve ambiguities .

Q. What strategies optimize reproducibility in siloxane-based material studies?

Standardize synthesis protocols (e.g., solvent ratios, catalyst concentrations) and document environmental variables (humidity, temperature). Use internal standards (e.g., hexamethyldisiloxane) during analytical measurements. Publish detailed experimental sections, including raw data ranges and error margins, to align with journal reproducibility guidelines .

Advanced Research Questions

Q. How can factorial design be applied to study the effect of reaction variables on Bis(diethoxyoctyl)siloxane’s physicochemical properties?

Implement a 2^k factorial design to evaluate interactions between variables (e.g., catalyst type, reaction time, temperature). For example:

Q. What computational tools are effective for modeling Bis(diethoxyoctyl)siloxane’s interfacial behavior in composite materials?

Use molecular dynamics (MD) simulations to predict phase segregation, diffusion coefficients, and interfacial adhesion energies. Pair with COSMO-RS for solubility parameter predictions. Validate against experimental data (e.g., contact angle measurements for hydrophobicity) . For electronic applications, employ DFT to model dielectric constants and bandgap energies .

Q. How should researchers resolve contradictions in experimental data related to siloxane degradation mechanisms?

Adopt a multi-methodological approach:

- Cross-validate degradation pathways using TGA-MS (to identify volatile byproducts) and XPS (surface oxidation states).

- Compare accelerated aging tests (e.g., UV exposure) with long-term environmental studies.

- Apply systematic literature review frameworks (e.g., PICOT) to contextualize findings within existing mechanistic theories .

Q. What advanced statistical methods are suitable for analyzing structure-property relationships in Bis(diethoxyoctyl)siloxane derivatives?

Employ multivariate regression analysis to correlate substituent chain length (via NMR data) with properties like glass transition temperature (Tg) or surface energy. Use principal component analysis (PCA) to reduce dimensionality in datasets with >5 variables. For non-linear relationships, apply machine learning models (e.g., random forests) trained on experimental databases .

Methodological Frameworks

How to design a research question investigating Bis(diethoxyoctyl)siloxane’s role in membrane separation technologies?

Structure the question using PICOT :

- Population : Polymer composite membranes.

- Intervention : Incorporation of Bis(diethoxyoctyl)siloxane as a hydrophobic modifier.

- Comparison : Unmodified membranes or alternative siloxanes (e.g., PDMS).

- Outcome : Permeability selectivity for organic solvents.

- Time : Short-term stability (≤100 hours).

This framework ensures alignment with engineering design criteria (e.g., RDF2050104 ) and facilitates targeted literature searches .

Q. What ethical and practical considerations apply when scaling up laboratory synthesis for collaborative studies?

- Feasibility : Pilot-scale reactors must replicate lab conditions (e.g., shear rates, mixing efficiency).

- Ethical compliance : Disclose hazardous byproducts (e.g., cyclic siloxanes) in safety protocols.

- Data sharing : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .

Data Presentation and Validation

Q. How to present conflicting spectral data in siloxane characterization studies?

- Triangulation : Compare NMR, FTIR, and Raman spectra to identify artifacts (e.g., solvent peaks).

- Uncertainty quantification : Report confidence intervals for peak integrations and baseline corrections.

- Supplementary materials : Include high-resolution spectra and processing scripts to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.